REACTION_SMILES
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[CH2:13]([CH3:14])[Br:15].[S:1]1(=[O:11])(=[O:12])[N:2]=[CH:3][NH:4][c:5]2[c:6]1[n:7][cH:8][cH:9][cH:10]2>>[S:1]1(=[O:11])(=[O:12])[N:2]=[CH:3][N:4]([CH2:13][CH3:14])[c:5]2[c:6]1[n:7][cH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S1(=O)N=CNc2cccnc21
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Name
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Type
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product
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Smiles
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CCN1C=NS(=O)(=O)c2ncccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |